molecular formula C6H18Cl3N3 B7853787 4-Hydrazinyl-1-methylpiperidine trihydrochloride

4-Hydrazinyl-1-methylpiperidine trihydrochloride

Cat. No.: B7853787
M. Wt: 238.6 g/mol
InChI Key: OTZOMYKLOPLHSE-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methylpiperidine trihydrochloride is a chemical compound with the molecular formula C6H16Cl3N3 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1-methylpiperidine trihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 1-methylpiperidine, hydrazine hydrate, hydrochloric acid.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or water).

    Product Isolation: The product is precipitated out as a trihydrochloride salt and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methylpiperidine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-Hydrazinyl-1-methylpiperidine trihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various drugs.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methylpiperidine trihydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-1-methylpiperidine dihydrochloride
  • 1-methylpiperidin-4-yl)hydrazine:trihydrochloride

Uniqueness

4-Hydrazinyl-1-methylpiperidine trihydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety. This structural feature imparts distinct reactivity and biological activity compared to other piperidine derivatives. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.3ClH/c1-9-4-2-6(8-7)3-5-9;;;/h6,8H,2-5,7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOMYKLOPLHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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